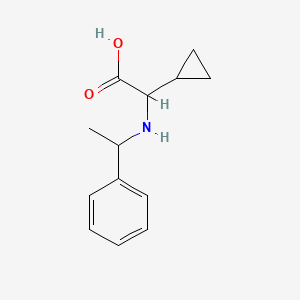
Cyclopropyl-(1-phenyl-ethylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is a chiral compound with a cyclopropyl group, a phenylethylamine moiety, and an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Phenylethylamine Moiety: This step involves the reaction of a suitable precursor with (S)-1-phenylethylamine under conditions that favor the formation of the desired amine linkage.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Cyclopropyl-2-(®-1-phenylethyl)amino)acetic acid: A diastereomer with different stereochemistry.
®-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid: Another diastereomer with different stereochemistry.
2-Cyclopropyl-2-(phenylamino)acetic acid: A structurally similar compound lacking the chiral centers.
Uniqueness
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Propiedades
IUPAC Name |
2-cyclopropyl-2-(1-phenylethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGZZWHZMCCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



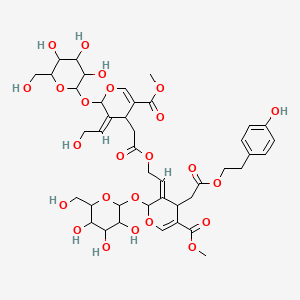
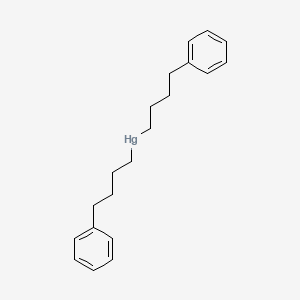
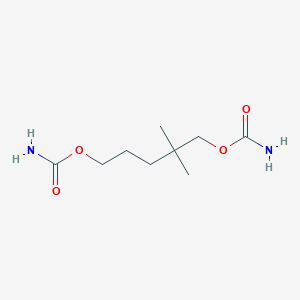
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
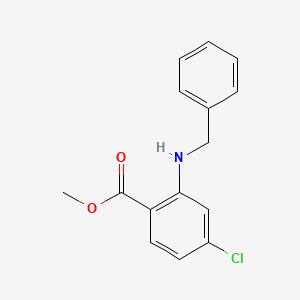
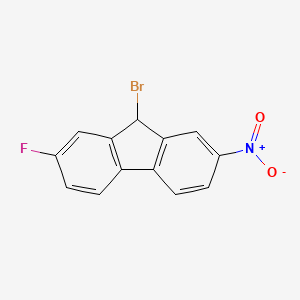
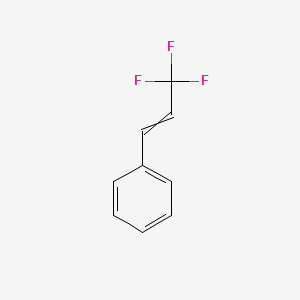
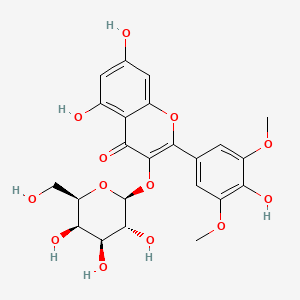
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
